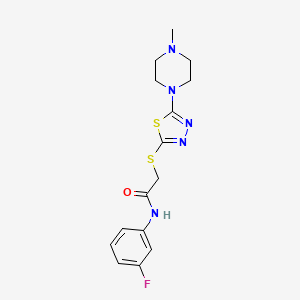
N-(3-fluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H18FN5OS2 and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluorophenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and related studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a fluorophenyl group and a piperazine derivative, which may contribute to its biological activity. The presence of these functional groups is significant in modulating interactions with biological targets.
Anticancer Properties
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SK-N-MC (neuroblastoma) .
Table 1: Cytotoxicity Data for Thiadiazole Derivatives
The mechanism by which this compound exerts its cytotoxic effects is likely related to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Studies indicate that similar compounds can inhibit protein kinases such as Bcr-Abl, which is crucial in certain leukemias . The inhibition of such kinases leads to disrupted cell cycle progression and increased apoptosis in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer potential. For example:
- Study by Alam et al. (2011) : This study synthesized various thiadiazole derivatives and evaluated their anticancer properties against multiple human cancer cell lines. The findings suggested that modifications on the thiadiazole ring significantly influenced cytotoxic activity .
- Research by Hosseinzadeh et al. (2013) : This research highlighted the synthesis of new thiadiazole derivatives with trifluoromethyl substituents, demonstrating potent inhibitory activity against prostate and breast cancer cell lines .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5OS2/c1-20-5-7-21(8-6-20)14-18-19-15(24-14)23-10-13(22)17-12-4-2-3-11(16)9-12/h2-4,9H,5-8,10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRXNOFHUIVXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














